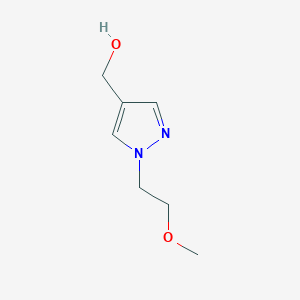![molecular formula C12H13N3O2 B1468059 1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1491833-09-0](/img/structure/B1468059.png)
1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
説明
1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, also known as DMTTC, is a synthetic organic compound belonging to the triazole family. It has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. DMTTC has a wide range of uses, such as in the synthesis of drugs and other compounds, as a catalyst in organic synthesis, and in the study of biochemical and physiological processes.
科学的研究の応用
Pharmaceutical Research: Thrombopoietin Mimetic
This compound has been identified as an improved thrombopoietin (TPO) mimetic . TPO mimetics are agents that can stimulate the production of platelets by mimicking the action of thrombopoietin, a natural hormone. This application is particularly relevant in the treatment of thrombocytopenia, a condition characterized by abnormally low levels of platelets.
Organic Synthesis: Building Block for Heterocyclic Compounds
The triazole ring present in the compound serves as a versatile building block for the synthesis of various heterocyclic compounds . These compounds have a wide range of applications, including the development of new pharmaceuticals, agrochemicals, and dyes.
Material Science: Ligand for Metal Complexes
Due to the presence of nitrogen atoms in the triazole ring, this compound can act as a ligand to form metal complexes . Such complexes can be used in material science for creating catalysts, magnetic materials, and in the development of novel electronic devices.
Biochemistry: Enzyme Inhibition Studies
The structural similarity of the compound to certain biochemical moieties makes it a candidate for enzyme inhibition studies . By binding to the active sites of enzymes, it can help in understanding the mechanism of enzyme action and in the design of enzyme inhibitors.
Chemical Biology: Probe for Biological Pathways
This compound can be used as a chemical probe to study biological pathways . It can help in elucidating the role of specific proteins or nucleic acids in cellular processes, which is crucial for understanding diseases at the molecular level.
Analytical Chemistry: Chromatography Standards
In analytical chemistry, this compound could serve as a standard or reference material in chromatographic analysis . Its unique chemical properties can help in the calibration of equipment and in the validation of analytical methods.
Agricultural Chemistry: Precursor for Pesticide Development
The compound’s chemical structure may be modified to create new pesticides . Research in this area focuses on developing compounds that are effective against pests while being safe for crops and the environment.
Nanotechnology: Self-Assembling Monolayers
Lastly, the compound has potential applications in nanotechnology, particularly in the formation of self-assembling monolayers (SAMs) . These monolayers are used to modify surfaces at the nanoscale, which can be applied in various fields, including sensors, electronics, and biointerfaces.
特性
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-3-4-10(5-9(8)2)6-15-7-11(12(16)17)13-14-15/h3-5,7H,6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFAMEYGGDIOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=C(N=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467978.png)
![1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467979.png)
![2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467980.png)

![2-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467983.png)
![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol](/img/structure/B1467985.png)
![{4-[(6-Methylpyridazin-3-yl)oxy]cyclohexyl}amine](/img/structure/B1467986.png)
![[4-(Quinoxalin-2-yloxy)cyclohexyl]amine](/img/structure/B1467987.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467994.png)
![({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467995.png)

